molecular formula C14H11ClN4OS2 B11001643 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide

Cat. No.: B11001643
M. Wt: 350.8 g/mol
InChI Key: LZQJDQUSZSUAOG-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of multiple functional groups, including a chlorophenyl group, a thiadiazole ring, and a thiazole ring, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, 2-chloroacetophenone can react with thiourea in the presence of a base such as sodium hydroxide to form 2-(2-chlorophenyl)-thiazole.

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives. For instance, thiosemicarbazide can react with acetic anhydride to form 5-methyl-1,3,4-thiadiazole-2-thiol.

  • Coupling of the Rings: : The final step involves the coupling of the thiazole and thiadiazole rings. This can be achieved by reacting 2-(2-chlorophenyl)-thiazole with 5-methyl-1,3,4-thiadiazole-2-thiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

  • Reduction: : Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.

  • Substitution: : The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Agriculture: The compound is investigated for its potential use as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, it may interact with DNA or proteins in cancer cells, inducing apoptosis and inhibiting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-4-methyl-1,3-thiazole-5-carboxamide: Similar structure but lacks the thiadiazole ring.

    2-(2-chlorophenyl)-1,3-thiazole-5-carboxamide: Similar structure but lacks the methyl group and thiadiazole ring.

    2-(2-chlorophenyl)-4-methyl-1,3,4-thiadiazole-5-carboxamide: Similar structure but lacks the thiazole ring.

Uniqueness

The presence of both the thiazole and thiadiazole rings in 2-(2-chlorophenyl)-4-methyl-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide contributes to its unique chemical properties and reactivity. This dual-ring structure allows for a broader range of interactions with biological targets, enhancing its potential as a versatile compound in various scientific research applications.

Properties

Molecular Formula

C14H11ClN4OS2

Molecular Weight

350.8 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C14H11ClN4OS2/c1-7-11(12(20)17-14-19-18-8(2)21-14)22-13(16-7)9-5-3-4-6-10(9)15/h3-6H,1-2H3,(H,17,19,20)

InChI Key

LZQJDQUSZSUAOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)NC3=NN=C(S3)C

Origin of Product

United States

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